Icotinib Hydrochloride is a small molecule tyrosine kinase inhibitor [], specifically classified as an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) []. It is a novel, highly selective EGFR-TKI designed and developed in China with independent intellectual property rights []. The primary role of Icotinib Hydrochloride in scientific research is as a tool to investigate the mechanisms of EGFR signaling in various cancer types and explore its potential as an antitumor agent, particularly in the context of non-small cell lung cancer (NSCLC) [].
Detailed information about the synthesis of Icotinib Hydrochloride is limited in the provided papers. One study mentions that Icotinib Hydrochloride was chemically synthesized by Advenchen Laboratories LLC (Northridge, USA) []. Further research is necessary to uncover specific synthesis methods and technical parameters.
Icotinib Hydrochloride acts by selectively binding to the ATP-binding site of EGFR tyrosine kinase [, ], inhibiting its activity. By hindering EGFR autophosphorylation and downstream signaling, Icotinib Hydrochloride impedes tumor cell proliferation, survival, and metastasis [, ]. Research indicates its potential to enhance radiosensitivity in colorectal and biliary tract cancer cells [, ] by suppressing DNA repair mechanisms.
Icotinib Hydrochloride is primarily investigated in scientific research for its antitumor activity, particularly against NSCLC [, ]. Studies explore its effectiveness as a monotherapy and in combination with other treatments such as chemotherapy [, ] and radiotherapy [, , ]. Research suggests it holds promise for treating advanced NSCLC, especially in patients with EGFR-sensitive mutations [, , , , , ]. Furthermore, investigations into its potential for treating other cancers, like tongue carcinoma [] and biliary tract cancers [], are underway.
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 65941-22-2
CAS No.: 480-09-1
CAS No.: 60640-59-7
CAS No.: